

The Signal Transduction Pathway of FR167344: A Technical Guide for Researchers

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Compound of Interest

Compound Name: FR167344 free base

Cat. No.: B10774503

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167344 is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor.^[1] Bradykinin, a pro-inflammatory peptide, exerts its effects primarily through the B2 receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events that contribute to inflammation, pain, and vasodilation. Understanding the precise mechanism by which FR167344 antagonizes this pathway is crucial for its development as a therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the FR167344 signal transduction pathway, including quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.

Core Mechanism of Action: Bradykinin B2 Receptor Antagonism

The primary molecular target of FR167344 is the bradykinin B2 receptor. By binding to this receptor, FR167344 competitively inhibits the binding of endogenous bradykinin, thereby preventing the initiation of downstream signaling cascades.

Quantitative Data

The following tables summarize the available quantitative data for FR167344, providing insights into its potency and efficacy.

Table 1: In Vitro Binding Affinity of FR167344

Parameter	Value	Receptor	Assay Type
IC50	65 nM	Bradykinin B2 Receptor	Radioligand Binding Assay

IC50: The half maximal inhibitory concentration, indicating the concentration of FR167344 required to inhibit 50% of bradykinin binding to its receptor.[1]

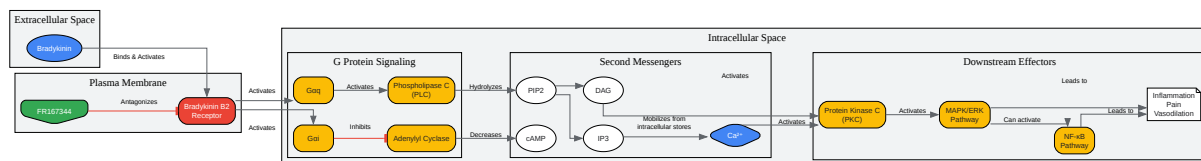
Table 2: In Vivo Efficacy of FR167344 in Animal Models of Inflammation

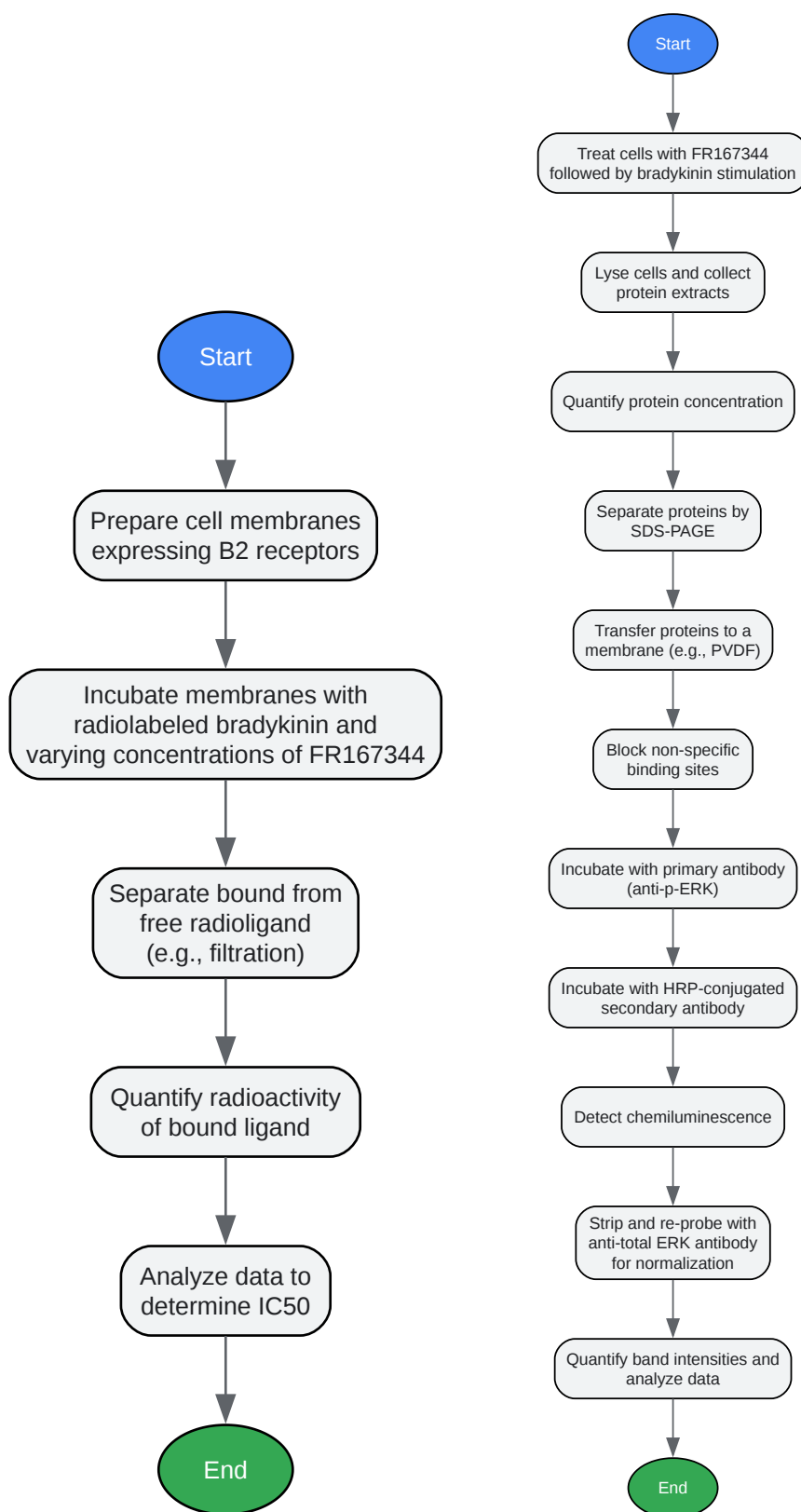
Model	Species	Endpoint	ID50
Carrageenin-induced paw edema	Rat	Inhibition of edema	2.7 mg/kg (p.o.)
Kaolin-induced writhing	Mouse	Inhibition of writhing (10 min)	2.8 mg/kg (p.o.)
Kaolin-induced writhing	Mouse	Inhibition of writhing (15 min)	4.2 mg/kg (p.o.)
Caerulein-induced pancreatitis	Rat	Inhibition of pancreatic edema	13.8 mg/kg (p.o.)
Caerulein-induced pancreatitis	Rat	Inhibition of increased blood amylase	10.3 mg/kg (p.o.)
Caerulein-induced pancreatitis	Rat	Inhibition of increased blood lipase	7.4 mg/kg (p.o.)

ID50: The dose of a drug that produces 50% of its maximum response in a specific assay. p.o.: oral administration.[2]

The Bradykinin B2 Receptor Signal Transduction Pathway

Activation of the bradykinin B2 receptor by its agonist initiates a complex signaling network. The primary pathway involves the coupling of the receptor to Gq and Gi proteins.





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